
1-Chloro-1-cyclopentène
Vue d'ensemble
Description
1-Chloro-1-cyclopentene is a chemical compound that undergoes cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols. These reactions are catalyzed by air-stable palladium complexes to yield the corresponding styrene derivatives, biaryls, and thioethers .
Synthesis Analysis
The synthesis of cyclopentene involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . The reaction proceeds cleanly to provide alkoxides . Addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .Molecular Structure Analysis
The molecular formula of 1-Chloro-1-cyclopentene is C5H7Cl . Its molecular weight is 102.562 . The IUPAC Standard InChI is InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 .Chemical Reactions Analysis
1-Chloro-1-cyclopentene undergoes cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols . These reactions are catalyzed by air-stable palladium complexes to yield the corresponding styrene derivatives, biaryls, and thioethers .Physical And Chemical Properties Analysis
1-Chloro-1-cyclopentene has a molecular weight of 102.562 . Its boiling point is 387.2 K .Applications De Recherche Scientifique
Sur la base des informations recueillies lors des recherches, voici une analyse complète des applications de recherche scientifique du « 1-Chloro-1-cyclopentène », en mettant l'accent sur les applications uniques :
Réactions de couplage croisé
Le this compound peut subir des réactions de couplage croisé avec des acides arylboroniques, des réactifs arylzingués et des thiols catalysés par des complexes de palladium stables à l'air. Ce processus produit des dérivés styrènes, des biaryles et des thioéthers correspondants, qui sont précieux dans diverses applications de synthèse organique .
Aminocarbonylations
Les aminocarbonylations catalysées par le palladium du this compound avec de la benzylamine ont été étudiées. Cette réaction est importante dans la synthèse des amides, qui sont importants dans les produits pharmaceutiques et les produits agrochimiques .
Mécanisme D'action
Target of Action
1-Chloro-1-cyclopentene is a chemical compound that primarily targets arylboronic acids, arylzinc reagents, and thiols . These targets play a crucial role in various chemical reactions, serving as the basis for the formation of different compounds.
Mode of Action
The interaction of 1-Chloro-1-cyclopentene with its targets involves a cross-coupling reaction . This reaction is catalyzed by air-stable palladium complexes, which facilitate the interaction between 1-Chloro-1-cyclopentene and its targets . The result of this interaction is the formation of styrene derivatives, biaryls, and thioethers .
Biochemical Pathways
The primary biochemical pathway affected by 1-Chloro-1-cyclopentene is the cross-coupling reaction pathway . This pathway involves the interaction of 1-Chloro-1-cyclopentene with arylboronic acids, arylzinc reagents, and thiols, leading to the formation of styrene derivatives, biaryls, and thioethers . The downstream effects of this pathway are the production of these compounds, which can be used in various chemical applications.
Pharmacokinetics
Itsmolecular weight is 102.562 , which may influence its bioavailability and distribution within a system
Result of Action
The molecular and cellular effects of 1-Chloro-1-cyclopentene’s action primarily involve the formation of styrene derivatives, biaryls, and thioethers . These compounds are the direct result of the cross-coupling reaction between 1-Chloro-1-cyclopentene and its targets .
Action Environment
The action, efficacy, and stability of 1-Chloro-1-cyclopentene can be influenced by various environmental factors. For instance, the temperature and the presence of a catalyst (such as palladium complexes) can significantly affect the rate and efficiency of the cross-coupling reaction . Additionally, the concentration of the targets (arylboronic acids, arylzinc reagents, and thiols) can also impact the reaction .
Safety and Hazards
1-Chloro-1-cyclopentene is a hazardous chemical. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is highly flammable and may be fatal if swallowed and enters airways . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Analyse Biochimique
Biochemical Properties
1-Chloro-1-cyclopentene plays a significant role in biochemical reactions, particularly in cross-coupling reactions. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which catalyze the formation of styrene derivatives, biaryls, and thioethers . The nature of these interactions involves the formation of carbon-carbon and carbon-sulfur bonds, which are crucial for the synthesis of various organic compounds.
Molecular Mechanism
At the molecular level, 1-Chloro-1-cyclopentene exerts its effects through binding interactions with palladium complexes. These interactions facilitate the formation of carbon-carbon and carbon-sulfur bonds, which are essential for the synthesis of various organic compounds . The compound may also act as an intermediate in other biochemical reactions, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Chloro-1-cyclopentene in laboratory settings are important factors to consider. The compound is known to be highly flammable and may degrade over time when exposed to heat or light . Long-term effects on cellular function have not been extensively studied, but its role in organic synthesis suggests that it may have significant implications for biochemical research.
Metabolic Pathways
1-Chloro-1-cyclopentene is involved in metabolic pathways that include cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols . These reactions are catalyzed by palladium complexes and result in the formation of styrene derivatives, biaryls, and thioethers. The compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
1-chlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIJZWQFDQKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239229 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-29-0 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



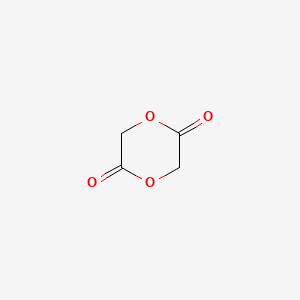
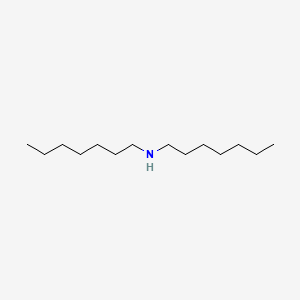
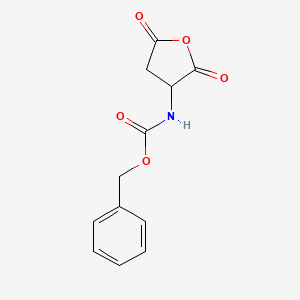
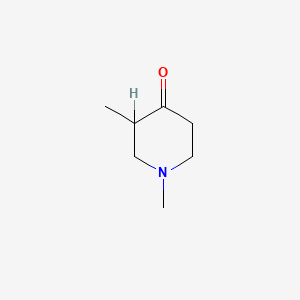
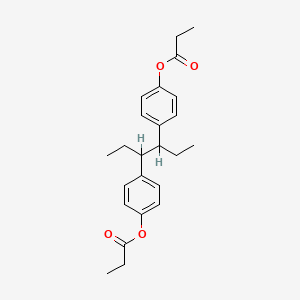
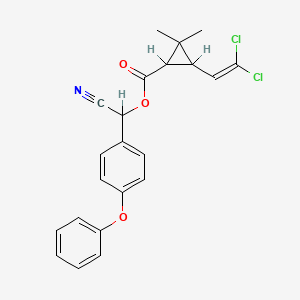



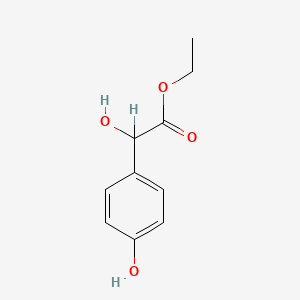
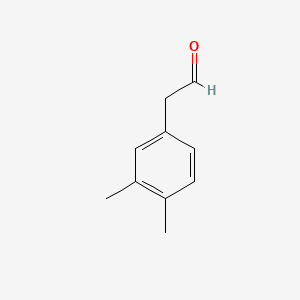

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
